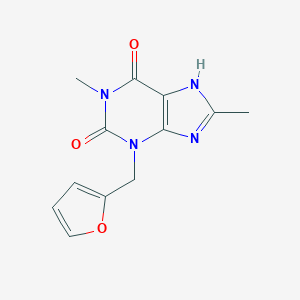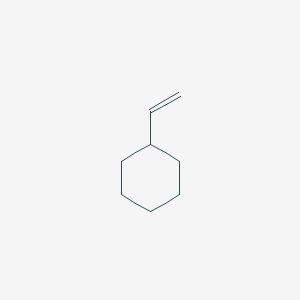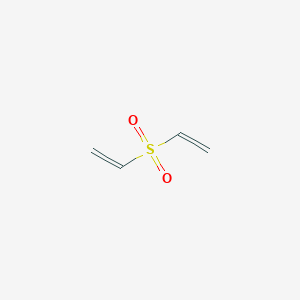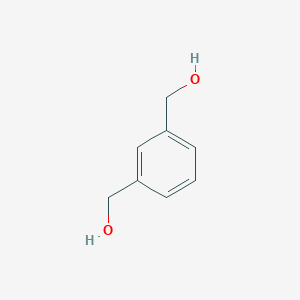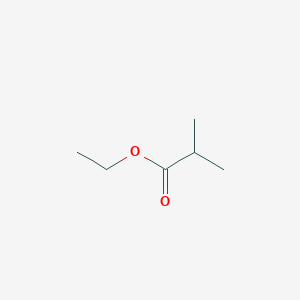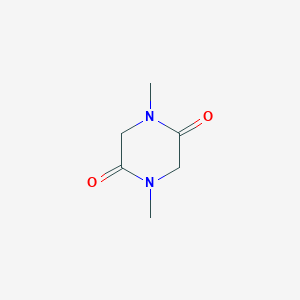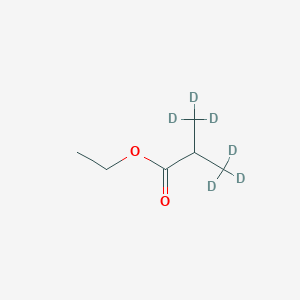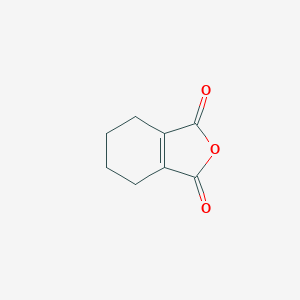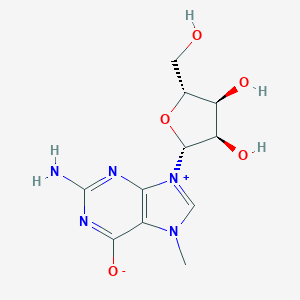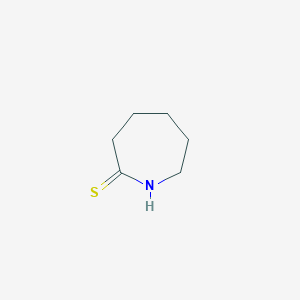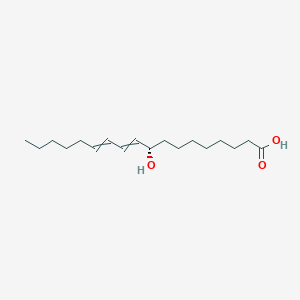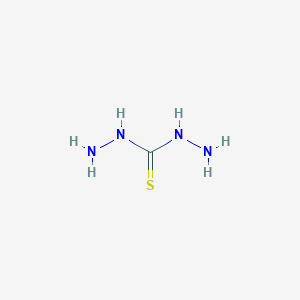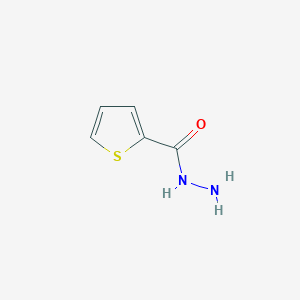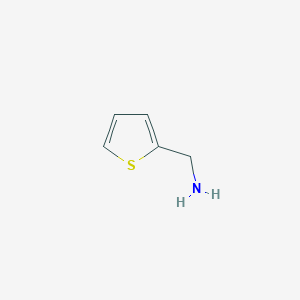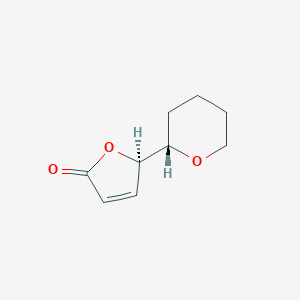
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone, also known as THP-furanone, is a heterocyclic organic compound that has been widely studied for its potential applications in the field of organic synthesis and as a flavoring agent. THP-furanone is a cyclic ether and is composed of a pyran ring and a furan ring that are fused together. In
Mecanismo De Acción
The mechanism of action of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone is not well understood. However, it has been proposed that 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone may act as a ligand for certain receptors in the human body, potentially affecting various physiological processes.
Efectos Bioquímicos Y Fisiológicos
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has also been found to exhibit antioxidant activity and to inhibit the formation of advanced glycation end products (AGEs), which are associated with various age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for use in organic synthesis. However, 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone is also highly reactive and can be difficult to handle, requiring careful attention to safety protocols.
Direcciones Futuras
There are several future directions for the study of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone. One potential area of research is the development of new synthetic methods for 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone and its potential use in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxic effects of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone and its safety for use in food products.
Métodos De Síntesis
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone can be synthesized through a variety of methods, including the reaction of 2,5-dihydroxyfuran with 1,3-propanediol in the presence of an acid catalyst, or the reaction of furfural with dihydropyran in the presence of a Lewis acid catalyst. The latter method has been found to be more efficient and has been widely used in the synthesis of 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone. The reaction mechanism involves the formation of an intermediate that undergoes dehydration and cyclization to form 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone.
Aplicaciones Científicas De Investigación
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has been studied for its potential use in the field of organic synthesis as a chiral building block. It has been found to be an effective precursor in the synthesis of various natural products, such as (+)-7-deoxypancratistatin, (-)-calycanthine, and (-)-epi-clusianone. 5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone has also been used as a flavoring agent in the food industry, imparting a caramel-like aroma to various food products.
Propiedades
Número CAS |
137881-51-7 |
|---|---|
Nombre del producto |
5-(Tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone |
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7-8H,1-3,6H2/t7-,8+/m0/s1 |
Clave InChI |
NLYACRFEAFZTNA-JGVFFNPUSA-N |
SMILES isomérico |
C1CCO[C@@H](C1)[C@H]2C=CC(=O)O2 |
SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
SMILES canónico |
C1CCOC(C1)C2C=CC(=O)O2 |
Otros números CAS |
137881-51-7 |
Sinónimos |
(R*,S*)-(+)(-)-5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone 5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone THP-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



